molecular formula C18H18N2O3S B6377396 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261984-83-1

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6377396
CAS No.: 1261984-83-1
M. Wt: 342.4 g/mol
InChI Key: SMPYLYLPKWRHNN-UHFFFAOYSA-N
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Description

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a cyano group, a piperidinylsulfonyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction is performed under mild conditions using palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The cyano group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can be compared with other similar compounds, such as:

    2-Cyano-5-[4-(morpholin-1-ylsulfonyl)phenyl]phenol: This compound has a morpholine group instead of a piperidine group, which can affect its binding properties and reactivity.

    2-Cyano-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol: The presence of a pyrrolidine group can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c19-13-16-5-4-15(12-18(16)21)14-6-8-17(9-7-14)24(22,23)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPYLYLPKWRHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685019
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-83-1
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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